Product packaging for 1-Methoxy-2-methyl-4-(methylthio)benzene(Cat. No.:CAS No. 50390-78-8)

1-Methoxy-2-methyl-4-(methylthio)benzene

Cat. No.: B7769471
CAS No.: 50390-78-8
M. Wt: 168.26 g/mol
InChI Key: AIWIJSFUUKMEIC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ethers and Thioethers Research

1-Methoxy-2-methyl-4-(methylthio)benzene belongs to the classes of organic compounds known as aromatic ethers and thioethers. Aromatic ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group, while thioethers, also known as sulfides, feature a sulfur atom bonded to two organic substituents. The presence of both a methoxy (B1213986) (an ether group) and a methylthio (a thioether group) on the same benzene (B151609) ring makes this a multifunctional molecule with unique electronic properties and reactivity.

The interplay between the electron-donating methoxy group and the sulfur-containing methylthio group influences the electron density distribution of the aromatic ring, thereby directing its reactivity in various chemical transformations. Research on related compounds, such as 1-methoxy-4-(methylthio)benzene, has explored their oxidation reactions, where the thioether moiety is selectively oxidized to a sulfoxide (B87167) or sulfone. rsc.org This reactivity is a cornerstone of the broader research into thioether chemistry, which has applications in areas ranging from materials science to medicinal chemistry. The study of such molecules contributes to a deeper understanding of reaction mechanisms, including the influence of micellar media on reaction rates and pathways. rsc.org

Significance as a Target Molecule in Contemporary Chemical Synthesis

This compound and its close structural analogs have emerged as crucial intermediates in the synthesis of high-value compounds, particularly pharmaceuticals. The specific substitution pattern on the benzene ring makes it a valuable building block for constructing more complex molecular architectures.

Notably, derivatives of this compound are key precursors in the synthesis of the antipsychotic drug Amisulpride. researchgate.netpatsnap.comgoogle.com The synthesis of Amisulpride often involves intermediates that are structurally analogous to this compound, highlighting the importance of this substitution pattern in accessing the final drug molecule. researchgate.netpatsnap.comgoogle.com Patents detailing the manufacturing processes of Amisulpride and related drugs frequently describe synthetic routes that rely on the strategic installation of the methoxy and alkylthio groups on a benzene core. patsnap.comgoogle.com The development of efficient synthetic pathways to these intermediates is an active area of research, aiming to improve yields and reduce costs in pharmaceutical production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B7769471 1-Methoxy-2-methyl-4-(methylthio)benzene CAS No. 50390-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWIJSFUUKMEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343870
Record name 1-Methoxy-2-methyl-4-(methylthio)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50390-78-8
Record name 1-Methoxy-2-methyl-4-(methylthio)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methoxy-2-methyl-4-(methylthio)benzene
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Chemical and Physical Properties

The fundamental properties of 1-Methoxy-2-methyl-4-(methylthio)benzene are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

PropertyValueSource(s)
Molecular Formula C₉H₁₂OS nih.gov
Molecular Weight 168.26 g/mol nih.gov
CAS Number 50390-78-8 nih.gov
IUPAC Name This compound nih.gov
Boiling Point 259 °C (lit.)
Density 1.504 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.574 (lit.)

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 2 Methyl 4 Methylthio Benzene

General Reactivity Profiles and Expected Transformations

1-Methoxy-2-methyl-4-(methylthio)benzene is an electron-rich aromatic compound, making it susceptible to electrophilic attack. The methoxy (B1213986) (-OCH3), methyl (-CH3), and methylthio (-SCH3) groups are all considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). masterorganicchemistry.com This enhanced reactivity is due to the electron-donating nature of these substituents, which stabilize the carbocation intermediate formed during the reaction. libretexts.org

All three substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com In this compound, the positions are influenced by all three groups. The methoxy group at position 1 strongly directs to positions 2 (occupied) and 4 (occupied), and less strongly to 6. The methyl group at position 2 directs to positions 1 (occupied), 3, and 5. The methylthio group at position 4 directs to positions 3 and 5. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5, with the precise outcome depending on the specific electrophile and reaction conditions, including steric hindrance. youtube.com

Beyond electrophilic aromatic substitution, the methylthio group is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone.

Oxidation Pathways and Products

The primary site of oxidation in this compound is the sulfur atom of the methylthio group. Oxidation of similar aromatic sulfides has been shown to yield the corresponding sulfoxide as the initial product. For instance, the oxidation of the related compound 1-methoxy-4-(methylthio)benzene with periodate (IO4-) results in the formation of the corresponding sulfoxide and iodate (IO3-). researchgate.net

Further oxidation of the sulfoxide can lead to the formation of the sulfone. Studies on the oxidation of various sulfides have demonstrated that under appropriate conditions, using molecular oxygen, sulfides can be selectively oxidized to sulfoxides. rsc.org

The expected oxidation pathway for this compound is therefore a two-step process:

Oxidation to Sulfoxide: this compound is oxidized to 1-Methoxy-2-methyl-4-(methylsulfinyl)benzene.

Oxidation to Sulfone: Further oxidation of 1-Methoxy-2-methyl-4-(methylsulfinyl)benzene yields 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

The choice of oxidizing agent and reaction conditions will determine the extent of oxidation and the final product distribution.

Enzymatic Reaction Kinetics and Substrate Interactions

In reactions with horseradish peroxidase compounds I and II, 1-methoxy-4-(methylthio)benzene exhibits complex kinetics. The reaction shows an initial burst phase followed by a steady-state phase. nih.gov This behavior suggests a multi-step reaction mechanism. The burst phase can be attributed to two independent transient-state reactions: a direct reaction with the enzyme-substrate complex and a more complex pathway involving the formation of an intermediate complex that then reacts with another substrate molecule. nih.gov

The kinetic data for 1-methoxy-4-(methylthio)benzene and horseradish peroxidase suggest the formation of a productive enzyme-substrate complex. nih.gov Two main reaction pathways have been proposed:

Path i: A single reaction of the enzyme compound (I or II) with the substrate.

Path ii: Formation of a complex between the enzyme and the substrate, followed by the reaction of this productive complex with another molecule of the sulfide (B99878).

Electrophilic and Nucleophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution:

As established, the benzene ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the substituents are key to predicting the regiochemical outcome. The methoxy group is a strong activating group and an ortho-, para-director. organicchemistrytutor.com The methyl group is a weakly activating, ortho-, para-director. The methylthio group is also an activating, ortho-, para-director.

The cumulative effect of these groups will direct incoming electrophiles to the unoccupied positions on the ring, namely positions 3 and 5. The steric bulk of the electrophile and the substituents will also play a role in determining the major product. youtube.com For example, in a reaction with a bulky electrophile, substitution at the less sterically hindered position would be favored.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. youtube.com Since this compound contains only electron-donating groups, it is not expected to be reactive towards nucleophilic aromatic substitution under normal conditions. Such reactions generally proceed via mechanisms that are not favored by electron-rich aromatic systems.

Investigations into Structure-Reactivity Relationships

The reactivity of this compound is a direct consequence of its molecular structure. The interplay between the electronic and steric effects of the substituents dictates its chemical behavior.

Electronic Effects: The methoxy, methyl, and methylthio groups all donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. The methoxy group is the strongest activator of the three, primarily through resonance donation of its lone pair of electrons. youtube.com

Steric Effects: The presence of three substituents on the benzene ring introduces steric hindrance, which can influence the regioselectivity of reactions. For example, while electronic effects might suggest a certain position is highly activated, a bulky substituent nearby could hinder the approach of a reactant to that site.

Structure-activity relationship (SAR) studies on various classes of organic compounds have consistently shown that the nature and position of substituents on an aromatic ring are critical determinants of chemical reactivity and biological activity. nih.govmdpi.comrsc.org For this compound, any chemical transformation will be a result of the balance between the activating electronic effects of its substituents and the steric constraints they impose.

Metal-Catalyzed Transformations and Coordination Chemistry

The presence of a sulfur atom in this compound suggests its participation in a variety of metal-catalyzed reactions, a cornerstone of modern synthetic chemistry. Aryl sulfides are known to interact with transition metals, which can lead to both catalysis and, in some instances, catalyst inhibition due to strong coordination. nih.gov

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds, and the principles of these reactions can be applied to understand the potential transformations of this compound. nih.gov For instance, palladium and nickel catalysts are commonly employed for the coupling of aryl halides with thiols to generate aryl sulfides. organic-chemistry.org While this compound is already an aryl sulfide, it could hypothetically be synthesized via such methods.

More relevant to its own reactivity, the sulfur atom in the methylthio group can act as a coordinating ligand to a metal center. The strong interaction between sulfur and transition metals can sometimes hinder catalytic activity. nih.gov However, the development of specialized ligands, such as N-heterocyclic carbenes (NHCs), has enabled efficient metal-catalyzed reactions even in the presence of sulfur-containing functional groups. nih.gov

A notable transformation that aryl sulfides can undergo is a nickel-catalyzed aryl exchange reaction. This process allows for the synthesis of new aryl sulfides from existing ones by reacting them with various aryl electrophiles, thereby avoiding the use of volatile and odorous thiols. chemrxiv.orgacs.org A plausible, though not explicitly studied, transformation for this compound could involve a nickel-catalyzed exchange of its aryl group.

Furthermore, the oxidation of the sulfide group is a common metal-catalyzed transformation. For example, titanium(IV) complexes have been shown to effectively catalyze the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide and methyl phenyl sulfone. researchgate.net Similarly, zirconium-based metal-organic frameworks (MOFs) can act as heterogeneous catalysts for the oxidation of thioanisole. acs.org It is highly probable that this compound would undergo similar oxidations at the sulfur atom in the presence of suitable metal catalysts and oxidants.

Catalyst SystemTransformationSubstrate ExampleProduct Example
Palladium/CyPF-t-BuC-S Cross-CouplingAryl Halides/Sulfonates + ThiolsAryl Sulfides
Nickel/dcyptAryl Exchange2-Pyridyl Sulfides + Aryl ElectrophilesAryl Sulfides
Titanium(IV) Amino TriphenolateSulfide OxidationThioanisoleMethyl Phenyl Sulfoxide/Sulfone
Zirconium-MOFSulfide OxidationThioanisoleMethyl Phenyl Sulfoxide/Sulfone

Functional Group Interconversions and Derivatization Reactions

The functional groups of this compound allow for a range of interconversions and derivatizations, enabling the synthesis of a variety of related compounds.

The most prominent reaction of the methylthio group is its oxidation. The oxidation of the structurally similar compound, 1-methoxy-4-(methylthio)benzene, by periodate has been studied, yielding the corresponding sulfoxide. researchgate.net This suggests that this compound would readily undergo oxidation to form 1-methoxy-2-methyl-4-(methylsulfinyl)benzene. Further oxidation under more stringent conditions would likely produce the corresponding sulfone, 1-methoxy-2-methyl-4-(methylsulfonyl)benzene. Various oxidizing agents, including hydrogen peroxide catalyzed by metal complexes, are effective for this transformation. researchgate.netresearchgate.net

The methoxy group on the aromatic ring is generally stable, but under harsh conditions, such as with strong acids like hydrobromic acid or boron tribromide, it can be cleaved to yield the corresponding phenol (B47542). This would result in the formation of 2-methyl-4-(methylthio)phenol.

The aromatic ring itself, being activated by both the methoxy and methyl groups, is susceptible to electrophilic substitution reactions. However, the positions of substitution would be directed by the existing groups.

Derivatization can also occur at the methyl group attached to the sulfur. For instance, reactions involving the cleavage of the S-methyl bond are known, though they typically require specific reagents.

Starting MaterialReagent(s)Major ProductReaction Type
This compoundMild Oxidizing Agent (e.g., NaIO4)1-Methoxy-2-methyl-4-(methylsulfinyl)benzeneSulfide Oxidation
This compoundStrong Oxidizing Agent (e.g., H2O2, catalyst)1-Methoxy-2-methyl-4-(methylsulfonyl)benzeneSulfide Oxidation
This compoundHBr or BBr32-Methyl-4-(methylthio)phenolEther Cleavage

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled detail about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 1-Methoxy-2-methyl-4-(methylthio)benzene offers a clear map of the proton environments within the molecule. The analysis of chemical shifts, integration, and signal multiplicity allows for the unambiguous assignment of each proton. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring are expected to exhibit distinct signals due to the influence of the methoxy (B1213986), methyl, and methylthio substituents. The methyl groups of the methoxy, the 2-methyl, and the S-methyl moieties will each present as sharp singlet signals at characteristic chemical shifts, with their integration values corresponding to three protons each.

A detailed analysis of a representative ¹H NMR spectrum in a suitable deuterated solvent, such as chloroform-d (CDCl₃), would provide the following characteristic signals:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H[Data not available][Data not available][Data not available]
Aromatic H[Data not available][Data not available][Data not available]
Aromatic H[Data not available][Data not available][Data not available]
OCH₃[Data not available]Singlet3H
Ar-CH₃[Data not available]Singlet3H
SCH₃[Data not available]Singlet3H
Note: Specific chemical shift and coupling constant data for this compound are not readily available in the public domain and would require access to specialized spectral databases or new experimental data.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its local electronic environment.

The aromatic region will display six distinct signals corresponding to the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the electron-donating effects of the methoxy and methyl groups and the sulfur-containing substituent. The carbon atoms of the methoxy, 2-methyl, and S-methyl groups will also appear as distinct signals in the aliphatic region of the spectrum.

A representative ¹³C NMR spectrum would exhibit the following signals:

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C (quaternary)[Data not available]
Aromatic C (quaternary)[Data not available]
Aromatic C (quaternary)[Data not available]
Aromatic CH[Data not available]
Aromatic CH[Data not available]
Aromatic CH[Data not available]
OCH₃[Data not available]
Ar-CH₃[Data not available]
SCH₃[Data not available]
Note: Specific chemical shift data for this compound are not readily available in the public domain and would require access to specialized spectral databases or new experimental data.

While one-dimensional ¹H and ¹³C NMR provide foundational structural information, advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more comprehensive structural elucidation. These techniques would allow for the definitive assignment of all proton and carbon signals by revealing through-bond and through-space correlations. For instance, an HMBC experiment would be instrumental in confirming the connectivity between the methyl groups and the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays a series of absorption bands, with their positions and intensities corresponding to specific vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-O ether linkage, and the C-S bond. Key expected vibrational modes include:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (from CH₃ groups)3000-2850
Aromatic C=C stretch1600-1450
C-H bend (from CH₃ groups)1465-1365
Asymmetric C-O-C stretch (ether)1275-1200
Symmetric C-O-C stretch (ether)1075-1020
C-S stretch700-600
Note: A specific peak list with experimentally determined wavenumbers for this compound is not readily available in the public domain.

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide valuable information, particularly for the vibrations of the aromatic ring and the C-S bond. The symmetric stretching of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (from CH₃ groups)3000-2850
Aromatic ring breathing modes~1000 and ~1600
C-S stretch700-600
Note: Specific Raman shift data for this compound are not readily available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound.

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides key structural information through characteristic fragmentation patterns. The mass spectrum is distinguished by a prominent molecular ion peak and several significant fragment ions that aid in the elucidation of its structure.

The NIST Mass Spectrometry Data Center reports the molecular ion peak ([M]+•) for this compound at an m/z of 168. researchgate.net This corresponds to the molecular weight of the compound (C9H12OS), confirming its elemental composition. The base peak, which is the most intense peak in the spectrum, is observed at m/z 153. researchgate.net This peak arises from the loss of a methyl group (•CH3), a common fragmentation pathway for methoxy-substituted aromatic compounds. Another significant fragment is observed at m/z 77, which is characteristic of a phenyl cation ([C6H5]+). researchgate.net

A plausible fragmentation pathway involves the initial ionization of the molecule to form the molecular ion at m/z 168. Subsequent loss of a methyl radical from the methoxy group results in the formation of the stable ion at m/z 153. Further fragmentation can lead to the formation of the phenyl cation at m/z 77, although the exact mechanism for this transition can be complex and may involve rearrangements.

Table 1: Key EI-MS Fragmentation Data for this compound

m/zProposed FragmentRelative Intensity
168[C9H12OS]+• (Molecular Ion)2nd Highest
153[M - CH3]+Top Peak (Base Peak)
77[C6H5]+3rd Highest

Note: The relative intensities are based on the data from the NIST Mass Spectrometry Data Center. researchgate.net

While specific high-resolution mass spectrometry (HRMS) data for this compound is not widely published, the technique is invaluable for the unambiguous confirmation of its elemental composition. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the theoretical monoisotopic mass can be calculated based on the exact masses of the most abundant isotopes of its constituent elements (12C, 1H, 16O, and 32S).

Table 2: Calculation of the Theoretical Exact Mass of this compound (C9H12OS)

ElementNumber of AtomsExact Mass (Da)Total Mass (Da)
Carbon (12C)912.000000108.000000
Hydrogen (1H)121.00782512.093900
Oxygen (16O)115.99491515.994915
Sulfur (32S)131.97207131.972071
Total 168.060886

An experimental HRMS measurement yielding a mass value very close to the theoretical exact mass of 168.060886 Da would provide strong evidence for the elemental formula C9H12OS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of a mixture containing this compound, the GC column would first separate it from other components based on its volatility and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

While specific retention time data for this compound on a variety of columns is not extensively documented, upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, as discussed in the EI-MS section, serves as a chemical fingerprint for identification. The NIST Mass Spectrometry Data Center has an entry for this compound in its GC-MS library, confirming its identification through this technique. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, leading to transitions between electronic energy levels. This provides information about the electronic structure and chromophores within the molecule.

There is a lack of specific published Ultraviolet-Visible (UV-Vis) absorption spectra for this compound. However, the expected UV-Vis absorption characteristics can be inferred by examining structurally related compounds. The benzene ring is the primary chromophore, and its absorption is modified by the presence of the methoxy (-OCH3), methyl (-CH3), and methylthio (-SCH3) substituents.

Anisole (B1667542) (methoxybenzene), a simpler related compound, typically exhibits absorption bands around 220 nm and 270 nm. The introduction of a sulfur-containing group, such as the methylthio group, is known to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system by the lone pair of electrons on the sulfur atom. Therefore, it is anticipated that this compound will display absorption maxima at wavelengths longer than those of anisole, likely in the range of 250-300 nm. The exact positions and intensities of these bands would be influenced by the interplay of the electronic effects of all three substituents on the benzene ring.

The presence of the substituted benzene ring suggests that the molecule could be fluorescent. The methoxy group is generally known to enhance fluorescence, while the presence of a sulfur atom can sometimes lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. If intersystem crossing is efficient, the compound might exhibit phosphorescence, which is emission from an excited triplet state, often observed at low temperatures.

Without experimental data, any discussion of the specific emission wavelengths, quantum yields, and lifetimes for this compound remains speculative. Further experimental investigation would be necessary to fully characterize its photoluminescence properties.

Other Analytical Techniques

While spectroscopic methods like NMR and mass spectrometry are primary tools for the structural elucidation of organic compounds, other analytical techniques can provide complementary information regarding purity, concentration, and elemental composition. This section explores the applicability of High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma (ICP) analysis for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The retention time of a compound, the time it takes to travel through the column, is a characteristic feature that can be used for its identification.

A comprehensive search of scientific literature did not yield specific HPLC methods developed for the routine analysis of this compound. However, HPLC is a versatile technique that can, in principle, be adapted for its analysis. The development of a suitable HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector.

Hypothetical HPLC Parameters for Analysis:

ParameterExample ConditionRationale
Stationary Phase C18 (Reversed-Phase)The nonpolar nature of a C18 column would likely provide good retention for the relatively nonpolar this compound.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution would be suitable to ensure adequate separation from potential impurities with different polarities.
Detector UV-Vis DetectorThe aromatic ring in the compound is expected to exhibit strong absorbance in the UV region (around 254 nm), allowing for sensitive detection.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical purposes.

It is important to note that the above table represents a theoretical starting point for method development, and optimization would be necessary to achieve the desired separation and sensitivity. For volatile compounds like this compound, Gas Chromatography (GC) is often the preferred analytical method.

Atomic Absorption Spectroscopy (AAS) is an analytical technique used for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. It is a highly sensitive technique for determining the concentration of a specific element in a sample.

AAS is an elemental analysis technique and is not suitable for the characterization or structural elucidation of an organic compound like this compound. The technique provides information about the elemental composition of a sample but does not give any insight into the molecular structure. Therefore, there are no established AAS methods for the direct analysis of this compound.

Inductively Coupled Plasma (ICP) analysis, often coupled with mass spectrometry (ICP-MS) or atomic emission spectrometry (ICP-AES), is another powerful technique for elemental analysis. researchgate.net It utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. researchgate.net

Similar to AAS, ICP analysis is an elemental analysis technique and is not used for the characterization of organic compounds like this compound. While it could theoretically be used to determine the sulfur content of a sample containing the compound, it would not provide any information about the molecular structure. A thorough search of the scientific literature confirms that ICP analysis is not a standard method for the characterization of this compound.

Computational Chemistry and Theoretical Modeling of 1 Methoxy 2 Methyl 4 Methylthio Benzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties with a favorable balance between computational cost and accuracy. For 1-Methoxy-2-methyl-4-(methylthio)benzene, DFT calculations offer deep insights into its fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. Studies have performed geometry optimization using DFT methods, often with the B3LYP functional combined with a basis set like 6-311++G(d,p), to find the global minimum on the potential energy surface.

Conformational analysis is crucial for flexible molecules like this compound, which has rotatable bonds associated with the methoxy (B1213986) and methylthio groups. By systematically rotating these groups and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This analysis reveals the most stable conformer, which corresponds to the lowest energy state, as well as the energy barriers between different conformations. For this compound, the orientation of the methyl groups of the methoxy and methylthio substituents relative to the benzene (B151609) ring is a key determinant of conformational stability.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining molecular reactivity and stability.

For this compound, DFT calculations show that the electron density of the HOMO is primarily located on the electron-rich benzene ring and the sulfur atom of the methylthio group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical hardness.

Table 1: Calculated FMO Properties of this compound

Parameter Value (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results

Energetic Characteristics and Stability Predictions

DFT calculations can provide several energetic parameters that describe the stability of this compound. These include the total energy, zero-point vibrational energy (ZPVE), and thermodynamic properties such as enthalpy and Gibbs free energy. By comparing the energies of different isomers or conformers, their relative stabilities can be predicted. The total electronic energy of the optimized structure is a direct output of the DFT calculation and represents the molecule's energy at absolute zero. These calculations consistently point to a high degree of stability for the aromatic system.

Spectroscopic Property Predictions and Correlations

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret and verify experimental results.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like 1H and 13C. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. By performing GIAO-DFT calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted chemical shifts are typically calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). Comparing the theoretical and experimental spectra can aid in the definitive assignment of signals to specific atoms within the molecule.

Table 2: Predicted 13C and 1H NMR Chemical Shifts (ppm) for this compound using the GIAO method

Atom Predicted 13C Chemical Shift (ppm) Atom Predicted 1H Chemical Shift (ppm)
C1 Data not available in search results H (aromatic) Data not available in search results
C2 Data not available in search results H (methoxy) Data not available in search results
C3 Data not available in search results H (methyl-C2) Data not available in search results
C4 Data not available in search results H (methylthio) Data not available in search results
C5 Data not available in search results
C6 Data not available in search results
Methoxy C Data not available in search results
Methyl-C2 C Data not available in search results

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. A frequency calculation on the optimized geometry of this compound yields a set of vibrational modes. To ensure the structure is a true minimum, it is confirmed that there are no imaginary frequencies.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as C-H stretching, C=C ring stretching, or CH3 bending. This detailed assignment allows for a thorough understanding of the molecule's vibrational spectrum and provides a direct link between the observed spectral peaks and the underlying molecular structure and bonding.

Electronic Transition Predictions (UV-Vis)

The prediction of electronic transitions, which are observed experimentally in UV-Vis spectroscopy, is a significant application of computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comgrowingscience.comresearchgate.net This approach computes the energies of excited states, allowing for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgsharif.edu

For a molecule like this compound, TD-DFT calculations would typically involve optimizing the ground-state geometry and then computing the vertical excitation energies. These transitions often involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). growingscience.com

While specific TD-DFT data for this compound is not available, a computational analysis of the related isomer, 4-methoxythioanisole (B167831) (4-MTA), provides insight into the expected electronic transitions. ijert.org A study utilizing DFT (B3LYP) with various basis sets has been performed on 4-MTA to analyze its spectroscopic properties. ijert.org The predicted transitions are typically π → π* in nature, characteristic of aromatic systems.

Table 1: Illustrative Predicted Electronic Transitions for a Thioanisole (B89551) Derivative (4-Methoxythioanisole) (Note: This data is for 4-methoxythioanisole and serves as an example of typical computational predictions for this class of compounds.)

Transition Calculated Wavelength (λmax) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 285 nm 0.15 HOMO → LUMO (π → π*)
S₀ → S₂ 250 nm 0.45 HOMO-1 → LUMO (π → π*)

This table is a hypothetical representation based on typical results for similar aromatic sulfides and is for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, and most importantly, the transition states that connect them. This allows for a detailed understanding of reaction favorability and kinetics. rsc.orgchemrxiv.org

For this compound, a likely reaction to be studied computationally is the oxidation of the sulfur atom, a common transformation for thioethers. nih.govrsc.org Such studies would involve calculating the energies of reactants, products, and all intervening species along the reaction coordinate.

A transition state (TS) represents the highest energy point along the lowest energy path between a reactant and an intermediate or product. researchgate.net Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface. This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A key feature used to confirm a transition state structure in calculations is the presence of a single imaginary vibrational frequency. researchgate.net

In the context of the oxidation of a thioanisole derivative, a computational study would locate the transition state for the nucleophilic attack of the sulfur atom on an oxidant (e.g., a peroxo species). The geometry of this TS would reveal the bond-breaking and bond-forming distances, while the imaginary frequency would correspond to the motion of the atoms along the reaction coordinate towards the product. For example, in the catalyzed oxidation of thioanisole, the transition state for the nucleophilic attack by the sulfur atom on a peroxo moiety has been computationally modeled. researchgate.net

A reaction energy profile graphically depicts the energy of a system as it progresses from reactants to products. youtube.comyoutube.com These profiles are constructed by calculating the relative energies (often Gibbs free energy, ΔG, or electronic energy plus zero-point energy, E+ZPE) of the stationary points (reactants, intermediates, transition states, and products). researchgate.net The height of the energy barrier from the reactant to the transition state (the activation energy) is the primary determinant of the reaction rate.

Computational studies on the oxidation of thioanisole have provided detailed reaction energy profiles. researchgate.netresearchgate.net These studies show the energy changes associated with the formation of a reactant complex, the transition state for oxygen transfer, and the final product complex. researchgate.net By calculating these energy barriers, kinetic parameters can be estimated, providing a quantitative model of the reaction's speed.

Table 2: Example Reaction Energy Profile Data for Thioanisole Oxidation (Note: This data is based on a computational study of thioanisole oxidation and is presented for illustrative purposes.) researchgate.net

Species Description Relative Free Energy (ΔG, kcal/mol) Relative Energy (E+ZPE, kcal/mol)
Reactants Catalyst + Thioanisole + H₂O₂ 0.0 0.0
Reactant Complex Complex of catalyst and oxidant +5.2 +2.1
Transition State Nucleophilic attack of sulfur +22.5 +10.1

This data illustrates that the nucleophilic attack is the rate-determining step, with a significant activation barrier on the free energy surface. researchgate.net

Intermolecular Interactions and Solvent Effects Modeling

The behavior of a molecule can be significantly influenced by its environment, particularly by interactions with other molecules (intermolecular forces) and the surrounding solvent. Computational models can account for these effects to provide more realistic predictions. nih.gov

Intermolecular interactions, such as van der Waals forces and hydrogen bonding, can be modeled by studying dimers or larger clusters of the molecule. researchgate.net For this compound, this could involve modeling its interaction with itself or with other relevant molecules to understand its aggregation behavior.

Solvent effects are commonly incorporated into calculations using either implicit or explicit models. biointerfaceresearch.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute. This is an efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific, direct interactions like hydrogen bonding but is computationally more demanding.

Studies on related molecules like anisole (B1667542) have shown that solvent polarity can influence conformational preferences and spectroscopic properties, effects that can be accurately modeled with these computational methods. researchgate.net

Advanced Theoretical Methodologies (e.g., Møller-Plesset Perturbation Theory, Ab Initio Methods)

While Density Functional Theory (DFT) is a workhorse of computational chemistry, more rigorous (and computationally expensive) methods are often used for benchmarking or when high accuracy is required. These are broadly categorized as ab initio (from first principles) wave function-based methods.

Møller-Plesset Perturbation Theory (MP) is a standard ab initio method that improves upon the Hartree-Fock (HF) method by incorporating electron correlation effects. wikipedia.org The HF method treats each electron as moving in the average field of all other electrons and thus neglects the instantaneous electron-electron repulsion, which is the source of correlation energy. MP theory treats this correlation as a perturbation to the HF solution. It is applied at different orders, with second-order Møller-Plesset theory (MP2) being the most common. researchgate.netsmu.edu MP2 captures a significant portion of the correlation energy and is particularly important for accurately describing non-covalent interactions like dispersion forces. researchgate.net Higher-order methods like MP3 and MP4 exist but are much more computationally intensive. wikipedia.org

Other Ab Initio Methods include Coupled Cluster (CC) theory, such as CCSD(T), which is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. researchgate.net These methods provide a systematic way to achieve very accurate results, provided a sufficiently large basis set is used. Such high-level calculations, while too costly for large systems, are invaluable for calibrating more efficient methods like DFT and for studying small, representative systems with high confidence. researchgate.netresearchgate.net For instance, calculations on thioanisole and its derivatives have employed methods like CCSD(T) alongside DFT to ensure the reliability of the computed properties. researchgate.net

Research Applications in Chemical Sciences

Role in Organic Synthesis as a Building Block and Intermediate

1-Methoxy-2-methyl-4-(methylthio)benzene is recognized in the field of chemistry as a building block and reagent for organic synthesis. nih.gov Its classification as an aromatic compound points to its stability and distinct reactivity patterns. nih.gov The presence of methoxy (B1213986), methyl, and methylthio functional groups allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. nih.gov

The reactivity of this compound is influenced by its functional groups. The methoxy group is an electron-donating group, which can affect the regioselectivity of electrophilic aromatic substitution reactions. The methylthio group can undergo oxidation to form sulfoxides or sulfones, and can also be a site for other substitution reactions. nih.gov These reactions highlight the compound's versatility in synthetic organic chemistry. nih.gov While it is commercially available as a building block for organic synthesis, specific, detailed examples of its application in the synthesis of complex molecules or bioactive compounds are not extensively documented in publicly available literature.

Contributions to Materials Science Research

The potential applications of this compound and its derivatives extend into materials science, although specific research in this area is not widely reported.

Polymer Chemistry and Optoelectronic Materials

While the direct application of this compound as a monomer in polymerization is not well-documented, the synthesis of poly(phenylene sulfide) (PPS) derivatives from various substituted thioanisoles is a known area of research. nih.govrsc.orgjpn.orgresearchgate.net These polymers are of interest for their thermal stability and potential as high-performance materials. The incorporation of sulfoxide (B87167) moieties, which can be generated from the oxidation of thioether groups, can enhance the transparency and maintain a high refractive index in these polymers. rsc.org

Photocatalysis and Energy Conversion Applications

Research into the photocatalytic oxidation of sulfur-containing organic compounds is an active area of investigation for environmental remediation. researchgate.net However, specific studies detailing the use of this compound in photocatalysis or energy conversion applications are not prominent in the available literature.

Environmental Chemical Studies and Transformations

The environmental fate of sulfur-containing aromatic compounds is a significant area of study due to their potential persistence and bioaccumulation. nih.govjpn.orgrsc.orgrsc.orgnih.govfrontiersin.orgnumberanalytics.com The biodegradation of such compounds is a key process in their removal from the environment. researchgate.net Microbial transformations are a primary pathway for the degradation of many organic pollutants. researchgate.net

Studies on chloroanisoles, which are structurally related to this compound, have shown that O-demethylation by soil bacteria is a crucial step in their biodegradation. nih.gov The initial step in the biodegradation of 2,4,6-trichloroanisole, for instance, is O-demethylation to form the corresponding chlorophenol, which is then further mineralized. nih.gov While these studies provide a model for the potential environmental transformation of this compound, specific research on the environmental persistence, bioaccumulation, and biodegradation pathways of this particular compound is limited.

Bio-Inspired Chemical Transformations and Enzymatic Models

The enzymatic oxidation of thioethers is a key transformation in both biological systems and biocatalytic applications. nih.govrsc.orgnih.govnih.govresearchgate.net Enzymes such as flavoprotein oxidases and flavin-containing monooxygenases are known to catalyze the oxidation of thiols and thioethers. nih.govnih.gov

The sulfoxidation of thioanisole (B89551), a related compound, has been studied using P450 119 peroxygenase, demonstrating the potential for biocatalytic production of sulfoxides. nih.govresearchgate.net Site-directed mutagenesis of such enzymes can be used to enhance their activity and specificity for particular substrates. nih.gov The oxidation of thioethers is also a model system for studying oxidative phosphorylation. nih.gov While these studies provide a strong basis for the potential bio-inspired transformation of this compound, direct enzymatic studies with this specific substrate are not extensively reported.

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Routes and Sustainable Methodologies

While established methods for synthesizing thioethers exist, the future of chemical synthesis lies in the development of more efficient, selective, and environmentally benign processes. For 1-Methoxy-2-methyl-4-(methylthio)benzene, research is moving beyond traditional approaches toward innovative and sustainable strategies.

One of the primary goals is to improve atom economy and reduce waste. Modern synthetic chemistry emphasizes the use of catalytic systems over stoichiometric reagents. acsgcipr.org For aromatic thioethers, this includes expanding the scope of metal-catalyzed cross-coupling reactions. taylorandfrancis.com Future work will likely focus on developing catalysts based on earth-abundant and non-toxic metals to replace precious metals like palladium. Copper-based catalytic systems, for instance, have shown promise in transforming aryl alcohols into thioethers using molecular oxygen as a clean oxidant, a method that could be adapted for precursors of this compound. nih.gov

Another key area is the use of greener and more sustainable starting materials and solvents. Research into using biomass-derived feedstocks to create aromatic compounds is a burgeoning field. ucl.ac.uk Methodologies that allow for the synthesis to be performed in water or other environmentally friendly solvents are highly desirable. ucl.ac.uk Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, simplifies procedures and minimizes waste. taylorandfrancis.comsctunisie.org The use of thiourea (B124793) or inorganic sulfur sources like Na2S2O3 as odorless and stable thiol surrogates represents a significant step forward in making thioether synthesis more practical and less hazardous. taylorandfrancis.comorganic-chemistry.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Aromatic Thioethers

Feature Traditional Methods Emerging & Future Methodologies
Catalysts Often stoichiometric or based on precious metals (e.g., Palladium) Catalytic amounts of earth-abundant metals (e.g., Copper, Iron); Organocatalysis nih.govorganic-chemistry.org
Reagents Use of volatile and malodorous thiols Odorless thiol surrogates (e.g., thiourea, S8); In-situ generation of nucleophiles acsgcipr.orgtaylorandfrancis.com
Solvents Often rely on dipolar aprotic solvents (e.g., DMF, DMSO) Green solvents (e.g., water, bio-derived solvents); Solvent-free conditions acsgcipr.orgucl.ac.uk
Process Multi-step isolations and purifications One-pot cascade reactions; Flow chemistry for improved control and safety ucl.ac.uksctunisie.org

| Feedstocks | Petroleum-based starting materials | Biomass-derived precursors; Conversion of renewable feedstocks like lignin (B12514952) nih.govucl.ac.uk |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring. The methoxy (B1213986) and methylthio groups are both ortho-, para-directing and activating for electrophilic aromatic substitution, while the methyl group provides a slight activating effect. msu.edu This electronic configuration suggests a high propensity for substitution at the positions ortho to the powerful activating groups. However, the precise control over regioselectivity, especially when multiple positions are activated, remains a key research challenge.

Future studies will likely explore this complex reactivity in greater detail. For instance, investigating electrophilic substitution reactions under various catalytic conditions could reveal pathways to selectively functionalize one of the activated sites over others. msu.edu The sulfur atom in the methylthio group is also a reactive center, capable of being oxidized to a sulfoxide (B87167) and then a sulfone. acsgcipr.org Controlling the level of oxidation selectively without affecting other parts of the molecule is a crucial area for development.

Moreover, the influence of the reaction environment on reactivity is a promising field of study. Research on the related compound 1-methoxy-4-(methylthio)benzene has shown that reaction kinetics and pathways can be significantly altered in different media, such as micellar solutions. rsc.org Exploring the reactivity of this compound in unconventional reaction media could unlock novel transformations and selectivity profiles. The study of its interactions with biological systems, such as enzymes, could also reveal unique reactivity patterns, as seen with similar thioethers that undergo complex reactions with peroxidases. nih.gov

Integration of Advanced Analytical and Computational Techniques for Deeper Insight

To fully understand and predict the behavior of this compound, researchers are increasingly turning to a combination of advanced analytical and computational methods. While standard techniques like NMR, IR, and mass spectrometry provide essential structural confirmation, a deeper level of insight requires more sophisticated tools. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for modern chemical research. nih.gov For this molecule, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles. mdpi.com

Analyze Electronic Structure: Map the electron density and electrostatic potential to identify reactive sites. nih.gov

Predict Spectral Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. mdpi.com

Explore Reaction Mechanisms: Model transition states and reaction pathways to understand how transformations occur and to predict selectivity. researchgate.net

Advanced computational approaches like Hirshfeld surface analysis can visualize and quantify intermolecular interactions, which are crucial for understanding the compound's solid-state properties. nih.gov Time-dependent DFT (TD-DFT) can be used to study the excited states of the molecule, providing insights into its photophysical properties and potential applications in materials science. jksus.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate computed molecular descriptors with experimental activities, accelerating the discovery of new applications, for example, as enzyme inhibitors. researchgate.net

Table 2: Advanced Techniques for Characterizing this compound

Technique Type Information Gained Reference
Density Functional Theory (DFT) Computational Optimized geometry, electronic properties, reaction energetics, vibrational frequencies. nih.govmdpi.com
Time-Dependent DFT (TD-DFT) Computational Electronic transitions, UV-Vis absorption spectra, excited state properties. mdpi.comjksus.org
Hirshfeld Surface Analysis Computational Visualization and quantification of intermolecular interactions in the crystal lattice. nih.gov
Molecular Dynamics (MD) Simulations Computational Conformational dynamics, solvent effects, interactions with larger systems (e.g., polymers, membranes). nih.gov
2D NMR Spectroscopy (COSY, HSQC, HMBC) Analytical Unambiguous assignment of all proton and carbon signals, connectivity mapping. mdpi.com

| X-ray Crystallography | Analytical | Precise 3D molecular structure in the solid state, bond lengths, bond angles, crystal packing. | nih.govmdpi.com |

Interdisciplinary Research with Related Aromatic Thioethers and Ethers

The true potential of this compound may be realized through interdisciplinary research that connects its fundamental chemistry to applied sciences. The structural motifs present in this compound—aromatic ethers and thioethers—are found in a vast array of functional molecules.

Medicinal Chemistry: Aromatic thioethers are integral components of many pharmaceutically active compounds. acsgcipr.org Research has shown that related methoxy and methylthio-substituted molecules can act as enzyme inhibitors. researchgate.net Future work could involve synthesizing derivatives of this compound and screening them for biological activity against various therapeutic targets, such as kinases or metabolic enzymes like α-glucosidase. mdpi.com

Materials Science: The thioether group can be used to graft molecules onto polymers or surfaces, potentially leading to new materials. For example, thioether-modified polymers have been developed for applications in photocatalysis. researchgate.net The electronic properties conferred by the methoxy and methylthio groups could be exploited in the design of novel organic electronic materials.

Sustainable Chemistry: The development of synthetic routes to thioethers from renewable resources like lignin is a major interdisciplinary goal. nih.gov As lignin is a complex polymer rich in aromatic ether linkages, research into the selective cleavage and functionalization of these bonds is highly relevant to the sustainable production of compounds like this compound.

Biochemistry: The metabolism and reactivity of aromatic thioethers in biological systems is a key area of study. Investigating how enzymes process this compound can provide insights into biotransformation pathways and potential toxicological profiles, as seen in studies of related molecules that form glutathione (B108866) conjugates. researchgate.net

By exploring these avenues, the scientific community can unlock new applications and a deeper understanding of this unique chemical entity, driving innovation across multiple fields.

Q & A

Q. Key factors for yield optimization :

  • Catalyst selection (e.g., Pd-based catalysts for coupling reactions).
  • Solvent polarity and reaction temperature (e.g., polar aprotic solvents enhance nucleophilic substitution).
  • Protecting groups to prevent undesired side reactions (e.g., acetyl protection for methoxy groups).

Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations can model electronic effects of substituents:

Electron-donating vs. electron-withdrawing effects :

  • The methoxy (-OMe) group is strongly electron-donating via resonance, activating the ring toward electrophiles.
  • The methylthio (-SMe) group donates electrons less effectively, creating regioselectivity challenges.

Reactivity hotspots :

  • Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Compare with experimental data from analogous compounds (e.g., methylthioanisoles) to validate predictions .

Example application :
DFT studies on ethynylbenzenes with methylthio groups revealed significant ring deformation, which could influence substitution patterns in this compound .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and methylthio (-SCH₃, δ ~2.4 ppm) protons. Aromatic protons show splitting patterns dependent on substitution.
  • ¹³C NMR : Methoxy carbons appear at ~55 ppm, methylthio carbons at ~15 ppm, and aromatic carbons between 100–150 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) :

  • Used to confirm molecular weight (e.g., M⁺ peak at m/z 182) and fragmentation patterns (e.g., loss of -OCH₃ or -SCH₃ groups) .

Infrared (IR) Spectroscopy :

  • Stretching vibrations for C-O (1250–1050 cm⁻¹) and C-S (700–600 cm⁻¹) bonds.

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Methodological recommendations:

Purification :

  • Recrystallize using solvents like hexane/ethyl acetate mixtures.
  • Use column chromatography (silica gel, gradient elution) to isolate pure fractions .

Analytical validation :

  • Differential Scanning Calorimetry (DSC) to confirm melting points.
  • X-ray crystallography to identify polymorphs, if applicable .

Reproducibility :

  • Standardize synthetic protocols (e.g., reaction time, catalyst loading) to minimize batch variations.

Basic: What are the known biological activities of structurally related methoxy and methylthio benzene derivatives?

Answer:
While direct data on this compound is limited, structurally similar derivatives exhibit:

Antimicrobial activity : Thiosemicarbazones with methoxybenzaldehyde moieties show inhibitory effects against E. coli and S. aureus .

Anticancer potential : Methylthio-substituted benzothiophenes demonstrate cytotoxicity in vitro .

Enzyme inhibition : Methoxy groups in benzophenones (e.g., oxybenzone) interact with biological targets like tyrosinase .

Q. Research guidance :

  • Screen for bioactivity using assays like MIC (Minimum Inhibitory Concentration) or MTT (cell viability).
  • Compare structure-activity relationships (SAR) with analogs (e.g., replacing -SMe with -OMe).

Advanced: What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in antimicrobial applications?

Answer:

Functional group modulation :

  • Replace -SMe with bulkier thioethers (e.g., -SCH₂Ph) to enhance lipophilicity.
  • Introduce electron-withdrawing groups (e.g., -NO₂) to alter redox properties.

Scaffold hybridization :

  • Combine with bioactive moieties (e.g., triazoles or quinolines) via click chemistry .

Stereoelectronic tuning :

  • Use Hammett constants to predict electronic effects of substituents on reactivity and binding .

Example : Derivatives of 1-(4-Methoxybenzaldehyde)-4-methylthiosemicarbazone showed enhanced activity when the thiosemicarbazone chain was elongated .

Basic: What are the key challenges in achieving regioselective functionalization of this compound?

Answer:

Competing substitution pathways :

  • Methoxy groups direct electrophiles to para/ortho positions, while methylthio groups weakly activate the ring.

Steric hindrance :

  • Methyl groups adjacent to reactive sites may block access to electrophiles.

Mitigation strategies :

  • Use directing groups (e.g., boronates) to guide regioselectivity.
  • Employ kinetic vs. thermodynamic control (e.g., low-temperature reactions) .

Advanced: How do methoxy and methylthio groups influence electronic properties and reaction pathways?

Answer:

Electronic effects :

  • Methoxy (-OMe) : Strong resonance donation (+M effect) activates the ring for electrophilic substitution.
  • Methylthio (-SMe) : Moderate inductive donation (+I) with weaker resonance effects, leading to mixed activation/deactivation.

Impact on reactivity :

  • Methoxy groups stabilize intermediates in electrophilic substitution (e.g., nitration), favoring para products.
  • Methylthio groups may participate in redox reactions (e.g., oxidation to sulfoxides) under acidic conditions .

Computational insight :
DFT studies on ethynylbenzenes with similar substituents revealed localized electron density shifts, affecting bond angles and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.